2-Methoxy-3-(pyrrolidin-3-yl)pyridine
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Overview
Description
2-Methoxy-3-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C10H14N2O It is a pyridine derivative that features a methoxy group at the second position and a pyrrolidinyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine typically involves the reaction of 2-methoxypyridine with a pyrrolidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-methoxypyridine is reacted with a pyrrolidinyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: 2-Hydroxy-3-(pyrrolidin-3-yl)pyridine.
Reduction: 2-Methoxy-3-(piperidin-3-yl)pyridine.
Substitution: 2-Halo-3-(pyrrolidin-3-yl)pyridine derivatives.
Scientific Research Applications
2-Methoxy-3-(pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the pyrrolidinyl group, making it less complex and potentially less active in certain applications.
3-Pyrrolidinylpyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxy-3-(piperidin-3-yl)pyridine: A reduced form of the compound, which may have different chemical and biological properties.
Uniqueness
2-Methoxy-3-(pyrrolidin-3-yl)pyridine is unique due to the presence of both the methoxy and pyrrolidinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-methoxy-3-pyrrolidin-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8/h2-3,5,8,11H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMPNXUHXIAMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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